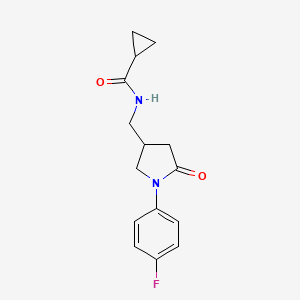

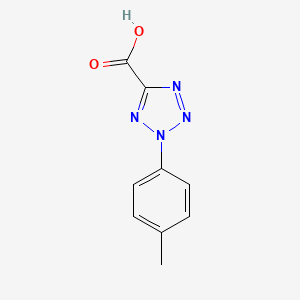

![molecular formula C15H18O4 B2422340 7,8-二羟基-4'-甲基螺[色满-2,1'-环己烷]-4-酮 CAS No. 924769-66-4](/img/structure/B2422340.png)

7,8-二羟基-4'-甲基螺[色满-2,1'-环己烷]-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one, also known as 7,8-Dihydroxy-4-methylcoumarin (DHMC), is a compound that has been studied for its potential therapeutic effects . It’s a precursor in the synthesis of derivatives of 4-methyl coumarin . It has been associated with physical activity in mice and has shown to have effects on physiological and behavioral parameters, adult hippocampal and hypothalamic neurogenesis, and neurotrophic factors expression in the hypothalamus .

Molecular Structure Analysis

The structure of DHMC was determined by an X-ray diffraction method . The compound crystallized in the triclinic space group P ¯1, Z = 2, with a = 7.631 (2), b = 9.456 (5), c = 7.075 (3)Å, α= 103.13 (3), β = 91.84 (3), γ= 68.21 (3)°, and V = 460.9 (3)Å3 .

Chemical Reactions Analysis

While specific chemical reactions involving DHMC were not found in the available resources, it has been reported that DHMC has excellent radical scavenging properties .

科学研究应用

- DHMC 的神经保护特性已得到研究。 在一项研究中,发现它可以保护免受氧化应激和缺血性脑损伤 。它的自由基清除能力使其成为减轻神经元损伤的有希望的候选者。

- 单独的 DHMC 治疗已被证明可以降低小鼠的空腹血糖水平。 此外,它增加了 VEGF(血管内皮生长因子)的基因表达水平,这与空腹血糖水平降低相关 。

- 当与自愿身体活动结合使用时,DHMC 在小鼠中表现出抗焦虑行为。 它增强了在光照周期中观察到的抗焦虑作用,这从身体活动组活动减少得到证实 。

- DHMC 影响了下丘脑的神经营养因子。 尽管在成年神经发生中没有发现显着差异,但 VEGF 的上调表明对脑健康的潜在益处 。

- DHMC 已被用作生物催化反应的底物。 例如,当用来自米曲霉的脂肪酶处理时,它显示出高度区域选择性的酰化,使用各种酸酐作为酰化剂 。

- 香豆素,包括 DHMC,是具有治疗潜力的多酚类化合物。 它们在各种疾病中得到探索,例如肥胖、心血管衰竭和神经系统疾病 。

神经保护和氧化应激:

代谢作用和葡萄糖调节:

抗焦虑作用:

神经营养因子和脑健康:

生物催化应用:

植物化学潜力:

作用机制

Target of Action

The primary targets of 7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one (DHMC) are the neurotrophic factors in the hypothalamus . These factors play a crucial role in the development and function of neurons, thereby influencing various physiological and behavioral parameters .

Mode of Action

DHMC interacts with its targets by modulating the expression of neurotrophic factors in the hypothalamus . This modulation results in changes in physiological and behavioral parameters, such as reduced fasting blood glucose levels and anxiolytic effects .

Biochemical Pathways

The affected biochemical pathway involves the expression of vascular endothelial growth factor (VEGF) . VEGF is a signal protein that stimulates the formation of blood vessels. DHMC increases the gene expression levels of VEGF, which correlates with the reduced fasting glucose levels .

Pharmacokinetics

It is known that coumarins, the class of compounds to which dhmc belongs, have high bioavailability, low molecular weight, and simple processes for synthesis .

Result of Action

The action of DHMC leads to several molecular and cellular effects. It reduces fasting blood glucose levels and produces anxiolytic behavior . Although no differences were found in hypothalamic or hippocampal adult neurogenesis, DHMC increased gene expression levels of VEGF .

Action Environment

The action, efficacy, and stability of DHMC can be influenced by various environmental factors. For instance, physical activity has been shown to enhance the effects of DHMC, leading to additional anxiolytic behavior . .

未来方向

生化分析

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. In a study, it was found that the compound reduced fasting blood glucose levels in mice This suggests that it may interact with enzymes and proteins involved in glucose metabolism

Cellular Effects

The compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to reduce fasting blood glucose levels and produce anxiolytic behavior in mice . This suggests that it influences cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the compound has been observed to have long-term effects on cellular function. For instance, in a study involving mice, the compound was administered over a 29-day period, during which it was found to reduce fasting blood glucose levels . This suggests that the compound is stable and does not degrade significantly over time.

Metabolic Pathways

The compound is likely involved in various metabolic pathways, given its observed effects on fasting blood glucose levels

属性

IUPAC Name |

7,8-dihydroxy-4'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-9-4-6-15(7-5-9)8-12(17)10-2-3-11(16)13(18)14(10)19-15/h2-3,9,16,18H,4-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDYFLSGOKWBID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)CC(=O)C3=C(O2)C(=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

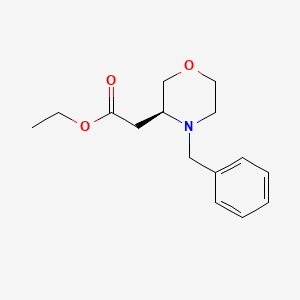

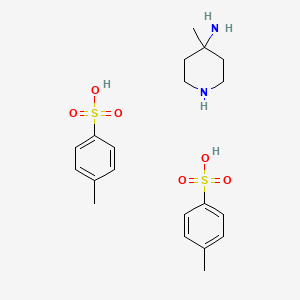

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2422257.png)

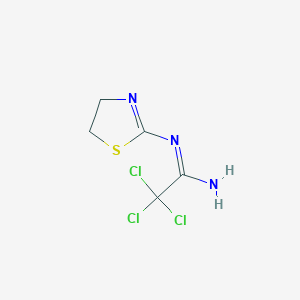

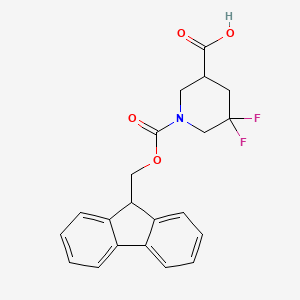

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-phenoxyphenoxy)acetamide](/img/structure/B2422260.png)

![4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2422261.png)

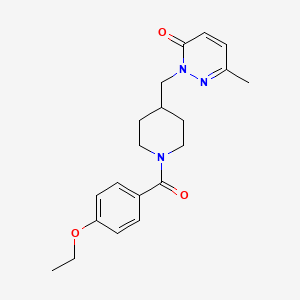

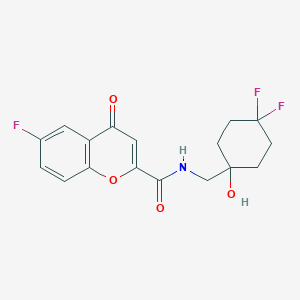

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2422264.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2422275.png)